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Compound of Interest

Compound Name: Elvitegravir

Cat. No.: B1684570 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on optimizing

elvitegravir dosage in pediatric HIV research.

Troubleshooting Guides
Issue: High inter-patient variability in elvitegravir plasma concentrations.

Question: We are observing significant variability in elvitegravir pharmacokinetic (PK)

parameters (AUC, Cmax, Ctrough) among pediatric participants of the same age and weight.

What could be the contributing factors and how can we address this?

Answer:

Developmental Changes: Pharmacokinetics of antiretroviral drugs can be influenced by

developmental changes in children.[1]

Formulation Issues: Challenges with the palatability of liquid formulations or the need to

crush or split tablets can lead to inconsistent dosing and absorption.[1][2]

Adherence: Poor adherence to treatment regimens is a significant factor affecting drug

exposure.[1]

Genetic Factors: Genetic variations, such as in CYP2B6, can influence drug metabolism,

although this is more established for other antiretrovirals like efavirenz.[3]
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Recommendations:

Implement therapeutic drug monitoring (TDM) to individualize doses.

Utilize and assess the acceptability of newer, more palatable pediatric formulations

where available.[4][5]

Reinforce adherence counseling with caregivers and participants.

Collect data on potential genetic factors that may influence elvitegravir metabolism.

Issue: Sub-optimal elvitegravir trough concentrations (Ctrough) despite adherence to the

prescribed dose.

Question: Some participants in our study have elvitegravir Ctrough levels below the protein-

binding adjusted IC95 (44.5 ng/mL), raising concerns about potential for virologic failure.

What are the potential causes and mitigation strategies?

Answer:

Drug-Drug Interactions: Co-administration of elvitegravir with certain medications can

alter its concentration. For instance, antacids can decrease elvitegravir serum

concentrations.[6][7] Conversely, drugs that induce CYP3A4 can also lead to lower

exposure.[8]

Food Effect: Elvitegravir should be administered with food to ensure optimal absorption.

[7][9]

Dosing Regimen: The timing and consistency of dosing are crucial.

Recommendations:

Thoroughly review all concomitant medications for potential interactions. A drug

interaction checker is a useful tool.[9]

Ensure participants and their caregivers understand the importance of taking

elvitegravir with food.
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If Ctrough remains low, consider if a dose adjustment is possible within the study

protocol, especially if using formulations that are not fixed-dose combinations. For fixed-

dose combinations, a switch to an alternative regimen may be necessary if virologic

failure occurs.

Issue: Managing adverse events in a pediatric population.

Question: What are the common adverse events associated with elvitegravir-containing

regimens in children, and how should they be monitored and managed?

Answer:

Common Adverse Events: In clinical trials, elvitegravir-containing regimens have been

generally well-tolerated.[10] Commonly reported adverse events include diarrhea, nausea,

headache, and fatigue.[9][11]

Renal Toxicity: Tenofovir prodrugs, often co-formulated with elvitegravir, have been

associated with renal toxicity, including acute renal failure and Fanconi syndrome.[12][13]

Bone Mineral Density: Decreases in bone mineral density have been observed in pediatric

patients receiving tenofovir disoproxil fumarate.[13]

Monitoring and Management:

Monitor serum creatinine, serum phosphorus, estimated creatinine clearance (CrCl),

urine glucose, and urine protein at baseline and regularly throughout the study.[7][9]

Closely monitor for any gastrointestinal side effects and provide supportive care as

needed.

In cases of significant or persistent adverse events, a dose reduction (if applicable) or

discontinuation of the study drug may be required.

Frequently Asked Questions (FAQs)
Question: What are the approved elvitegravir-containing fixed-dose combinations (FDCs)

for pediatric use?
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Answer: Elvitegravir is available in the following FDCs for pediatric populations, with

specific weight and age restrictions:

Genvoya® (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide - E/C/F/TAF):

Approved for children weighing at least 25 kg.[9][14] A lower dose formulation is available

in Europe for children weighing 14 kg to less than 25 kg.[5][9]

Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate - E/C/F/TDF):

Approved for children and adolescents aged 12 years and older weighing at least 35 kg.[9]

[14]

Question: Why is cobicistat or ritonavir co-administered with elvitegravir?

Answer: Elvitegravir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4)

enzyme.[9] Cobicistat and ritonavir are potent inhibitors of CYP3A4. By "boosting"

elvitegravir with one of these agents, its metabolism is slowed, leading to increased plasma

concentrations and allowing for once-daily dosing.[9]

Question: Are there challenges with elvitegravir resistance in pediatric populations?

Answer: While elvitegravir has been shown to be effective, as a first-generation integrase

inhibitor, it has a lower genetic barrier to resistance compared to second-generation INSTIs

like dolutegravir and bictegravir.[15] However, in clinical trials with treatment-naive

adolescents, no emergent resistance to the components of elvitegravir-containing FDCs

was detected at 24 weeks.[10]

Question: What are the key pharmacokinetic targets for elvitegravir in pediatric studies?

Answer: A key target is to achieve elvitegravir trough concentrations (Ctrough) above the in

vitro protein-binding adjusted 95% inhibitory concentration (IC95) of 44.5 ng/mL.[10] Clinical

studies aim to demonstrate that the pharmacokinetic parameters (AUC, Cmax, and Ctrough)

in children are comparable to the exposures found to be safe and effective in adults.[5][10]

Data Presentation
Table 1: Pharmacokinetic Parameters of Elvitegravir in Pediatric Populations from Clinical

Trials
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Study
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(Age/We
ight)

N
Formula
tion

Elvitegr
avir
Dose

AUCtau
(ng*h/m
L)

Cmax
(ng/mL)

Ctrough
(ng/mL)

Referen
ce

6 to <12

years

(>30 kg)

6

Adult

Formulati

on + PI/r

85 mg - - - [10]

6 to <12

years (17

to <30

kg)

8

Pediatric

Formulati

on + PI/r

50 mg - - - [10]

12 to <18

years
48

E/C/F/TA

F
150 mg - -

All >

IC95
[10]

≥2 years

(14 to

<25 kg)

27

Low-

dose

E/C/F/TA

F

90 mg

Within

adult

range

Within

adult

range

Within

adult

range

[4][5]

PI/r: Protease Inhibitor boosted with ritonavir AUCtau: Area under the concentration-time curve

over the dosing interval Cmax: Maximum plasma concentration Ctrough: Trough plasma

concentration IC95: 95% inhibitory concentration

Table 2: Baseline Characteristics of Pediatric Participants in an Elvitegravir Study

Characteristic Value (N=27) Reference

Median Age (years) 6 (Range: 4-8) [4][5]

Median Body Weight (kg) 19.3 (Range: 17.0-20.5) [4][5]

Median CD4 Count (cells/µl) 1061 (Range: 895-1315) [4][5]

Median CD4 Cell Percentage 37.4% (Range: 30.6-40.3) [4][5]

HIV Transmission Route 92.6% Vertical [4][5]
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Experimental Protocols
Protocol: Pharmacokinetic Evaluation of Elvitegravir in Pediatric Participants

Study Design: An open-label, multicenter, single-arm study.

Participant Selection:

Inclusion criteria typically include HIV-1 infection, specific age and weight range, virologic

suppression on a stable antiretroviral regimen for at least 6 months, and adequate CD4

count.[5][16]

Exclusion criteria often include known resistance to study drugs, significant renal or

hepatic impairment, and pregnancy.[17]

Dosing: Participants receive an age and weight-appropriate dose of an elvitegravir-
containing regimen once daily with food.

Pharmacokinetic Sampling:

Intensive PK sampling is conducted at steady-state (e.g., at week 2 or 4).

Blood samples are collected pre-dose and at multiple time points post-dose (e.g., 1, 2, 4,

6, 8, 12, and 24 hours).

Bioanalytical Method:

Plasma concentrations of elvitegravir and other co-formulated drugs are determined

using a validated bioanalytical method, typically high-performance liquid chromatography

with tandem mass spectrometry (HPLC-MS/MS).[18]

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for

accuracy, precision, selectivity, and stability.[18][19]

Data Analysis:

Pharmacokinetic parameters (AUC, Cmax, Ctrough) are calculated using non-

compartmental analysis.
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Geometric mean ratios are used to compare pediatric PK parameters to those observed in

adults.[10]

Protocol: Safety and Efficacy Monitoring

Safety Assessments:

Adverse events are monitored and recorded at each study visit.

Laboratory safety tests (hematology, chemistry, urinalysis) are performed at baseline and

at specified intervals throughout the study.[10]

Renal function (serum creatinine, eGFR) and bone health markers may be monitored,

especially with tenofovir-containing regimens.

Efficacy Assessments:

Plasma HIV-1 RNA levels are measured at baseline and regular intervals (e.g., weeks 24

and 48) to assess virologic suppression.[4][5]

CD4 cell counts and percentages are monitored to evaluate immune reconstitution.[5]

Adherence and Acceptability:

Adherence can be assessed through pill counts, questionnaires, or electronic monitoring.

[5]

For pediatric formulations, palatability and acceptability are often evaluated using

questionnaires for caregivers and participants.[4][5]
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Caption: A typical experimental workflow for a pediatric elvitegravir clinical trial.
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Caption: Simplified pathway of elvitegravir metabolism and key drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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